molecular formula C29H20F4N6O4S2 B5914326 11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B5914326
M. Wt: 656.6 g/mol
InChI Key: VKAHYMUTPXISRM-UHFFFAOYSA-N
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Description

The compound “11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one” is a complex organic molecule characterized by multiple functional groups, including difluoromethyl, hydroxy, methyl, oxo, and thia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the difluoromethyl groups, and functionalization with hydroxy and oxo groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including continuous flow chemistry, high-throughput screening, and possibly biocatalysis. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tricyclic molecules with difluoromethyl, hydroxy, and oxo groups. Examples could be:

  • 11-(difluoromethyl)-5-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
  • 11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse applications. Its difluoromethyl groups might confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds without these groups.

Properties

IUPAC Name

11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20F4N6O4S2/c1-8-4-11(24(30)31)35-28-13(8)18-22(44-28)20(40)16(26(42)37-18)15(10-6-34-39(3)7-10)17-21(41)23-19(38-27(17)43)14-9(2)5-12(25(32)33)36-29(14)45-23/h4-7,15,24-25H,1-3H3,(H2,37,40,42)(H2,38,41,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAHYMUTPXISRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=O)N3)C(C4=CN(N=C4)C)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20F4N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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